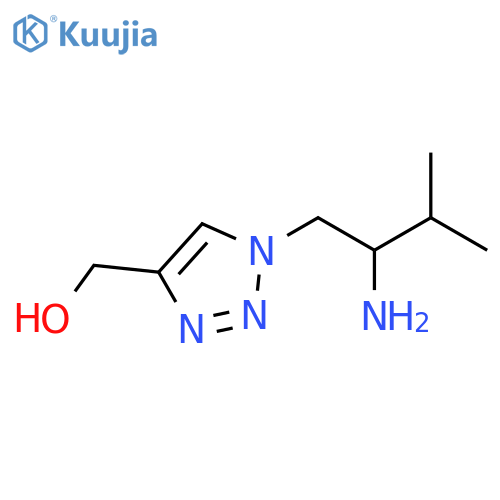Cas no 1706460-80-1 (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanol, 1-(2-amino-3-methylbutyl)-
- 1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol
-
- MDL: MFCD29034608
- インチ: 1S/C8H16N4O/c1-6(2)8(9)4-12-3-7(5-13)10-11-12/h3,6,8,13H,4-5,9H2,1-2H3
- InChIKey: AHIDOZYBWAVRIZ-UHFFFAOYSA-N
- SMILES: N1(CC(N)C(C)C)C=C(CO)N=N1
1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234474-0.1g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 0.1g |
$829.0 | 2024-06-19 | |
| Enamine | EN300-234474-1.0g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 1.0g |
$943.0 | 2024-06-19 | |
| Enamine | EN300-234474-1g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 1g |
$943.0 | 2023-09-15 | ||
| Enamine | EN300-234474-5g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 5g |
$2732.0 | 2023-09-15 | ||
| Enamine | EN300-234474-0.25g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 0.25g |
$867.0 | 2024-06-19 | |
| Enamine | EN300-234474-5.0g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 5.0g |
$2732.0 | 2024-06-19 | |
| Enamine | EN300-234474-0.05g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 0.05g |
$792.0 | 2024-06-19 | |
| Enamine | EN300-234474-10g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 10g |
$4052.0 | 2023-09-15 | ||
| Enamine | EN300-234474-2.5g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 2.5g |
$1848.0 | 2024-06-19 | |
| Enamine | EN300-234474-0.5g |
[1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanol |
1706460-80-1 | 95% | 0.5g |
$905.0 | 2024-06-19 |
1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
Compound CAS No. 1706460-80-1: 1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol
The compound with CAS No. 1706460-80-1, known as 1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring with an aminoalkyl group and a hydroxymethyl substituent. The triazole ring is a heterocyclic aromatic structure that is known for its stability and versatility in various chemical reactions. The aminoalkyl group (specifically the 2-amino-3-methylbutyl group) introduces additional functional diversity, making this compound a promising candidate for further research and application.
Recent studies have highlighted the potential of this compound in drug discovery and development. The triazole ring is often utilized in medicinal chemistry due to its ability to act as a bioisostere or to facilitate hydrogen bonding interactions with biological targets. The presence of the amino group further enhances its potential for interacting with proteins or enzymes, making it a valuable lead compound for designing new therapeutic agents. Researchers have explored its activity against various enzymes and receptors, demonstrating its potential in the treatment of diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, the compound can be prepared through a variety of methods, including click chemistry approaches that exploit the reactivity of azides and alkynes. The use of click chemistry has been particularly advantageous due to its high efficiency and selectivity. This has enabled chemists to construct the triazole ring efficiently while incorporating the aminoalkyl group at specific positions. The synthesis of this compound also involves careful optimization of reaction conditions to ensure high yields and purity, which are critical for subsequent biological evaluations.
The physical properties of CAS No. 1706460-80-1 are also noteworthy. Its molecular weight is approximately 235 g/mol, and it exists as a white crystalline solid under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its handling and purification during synthesis. Its melting point is around 155°C, indicating a stable crystalline structure that is suitable for storage and transportation.
One of the most exciting aspects of this compound is its potential application in materials science. The triazole ring can serve as a building block for constructing advanced materials such as polymers or metal-organic frameworks (MOFs). Researchers have investigated its ability to coordinate with metal ions, which could lead to the development of novel materials with applications in catalysis, sensing, or energy storage. Additionally, the amino group can participate in cross-linking reactions, further expanding its utility in material design.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the triazole ring contributes significantly to the molecule's conjugation and electron-withdrawing effects. These properties are crucial for understanding its reactivity and stability under different conditions. Furthermore, molecular dynamics simulations have provided insights into its conformational flexibility, which is essential for predicting its interactions with biological targets.
In conclusion, CAS No. 1706460-80-1, or 1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol, is a versatile compound with diverse applications across multiple disciplines. Its unique structure combines the stability of a triazole ring with the functional diversity of an aminoalkyl group, making it an attractive candidate for both medicinal chemistry and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in scientific advancements.
1706460-80-1 (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol) Related Products
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 36681-58-0(Kynuramine dihydrochloride)




